

LysoTracker Green DND-26: An In-depth Technical Guide

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Compound of Interest

Compound Name: Green DND-26

Cat. No.: B15554350

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Introduction

LysoTracker **Green DND-26** is a fluorescent probe renowned for its utility in the selective labeling and tracking of acidic organelles within live cells. As a member of the LysoTracker series of dyes, it is characterized by its cell-permeant nature and its accumulation in compartments with low internal pH, most notably lysosomes. This property makes it an invaluable tool for investigating lysosomal dynamics, including their biosynthesis, movement, and role in cellular processes such as autophagy. This guide provides a comprehensive overview of the core properties, experimental applications, and underlying mechanisms of LysoTracker **Green DND-26**.

Core Properties and Mechanism of Action

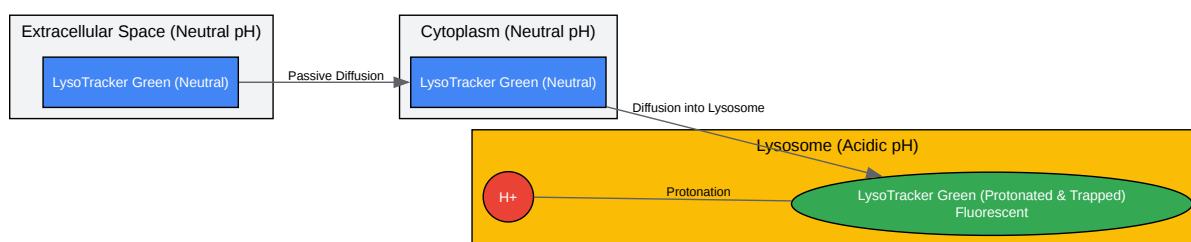
LysoTracker **Green DND-26** is a weakly basic amine linked to a fluorophore. Its mechanism of action is predicated on its ability to freely diffuse across the cell membrane in its neutral, uncharged state. Upon encountering an acidic environment, such as the interior of a lysosome (pH 4.5-5.0), the amine moiety becomes protonated. This protonation results in a net positive charge, effectively trapping the probe within the acidic organelle. The accumulation of the fluorescent probe allows for the visualization of these compartments. While the precise pKa and quantum yield for LysoTracker **Green DND-26** are not consistently reported in publicly available resources, its effectiveness is well-established within its recommended operating concentrations.

Quantitative Data Summary

Property	Value	Reference(s)
Excitation Maximum	~504 nm	[1][2]
Emission Maximum	~511 nm	[1][2]
Molecular Weight	398.69 g/mol	[1]
Recommended Working Concentration	50 - 100 nM	
Formulation	1 mM in DMSO	[1]
Storage	Store at -20°C, protected from light.	[1][3]

Mechanism of Action and Cellular Accumulation

The following diagram illustrates the principle by which LysoTracker **Green DND-26** accumulates in acidic organelles.



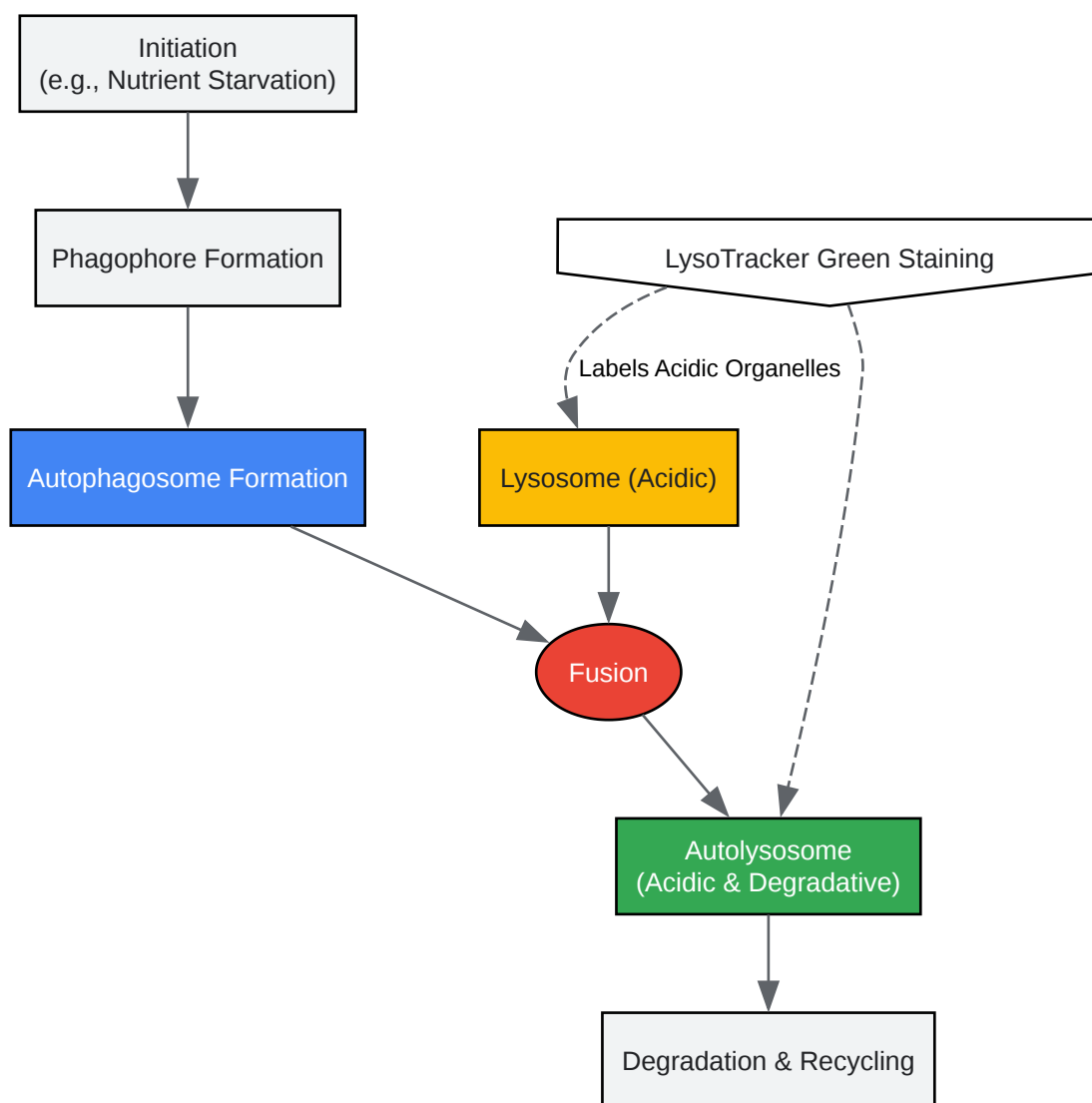
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Caption: Mechanism of LysoTracker **Green DND-26** accumulation in acidic lysosomes.

Application in Monitoring Autophagy

LysoTracker **Green DND-26** is widely employed to monitor the process of autophagy, a fundamental cellular degradation pathway. Autophagy involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic components and subsequently fuse with lysosomes to form autolysosomes. The acidic and degradative nature of the lysosome is crucial for the completion of the autophagic process. An increase in the number or size of acidic vesicles, as visualized by LysoTracker Green, can be indicative of an upregulation of autophagy.

The diagram below outlines the key stages of the autophagy pathway and indicates the point at which LysoTracker **Green DND-26** can be used as an investigative tool.



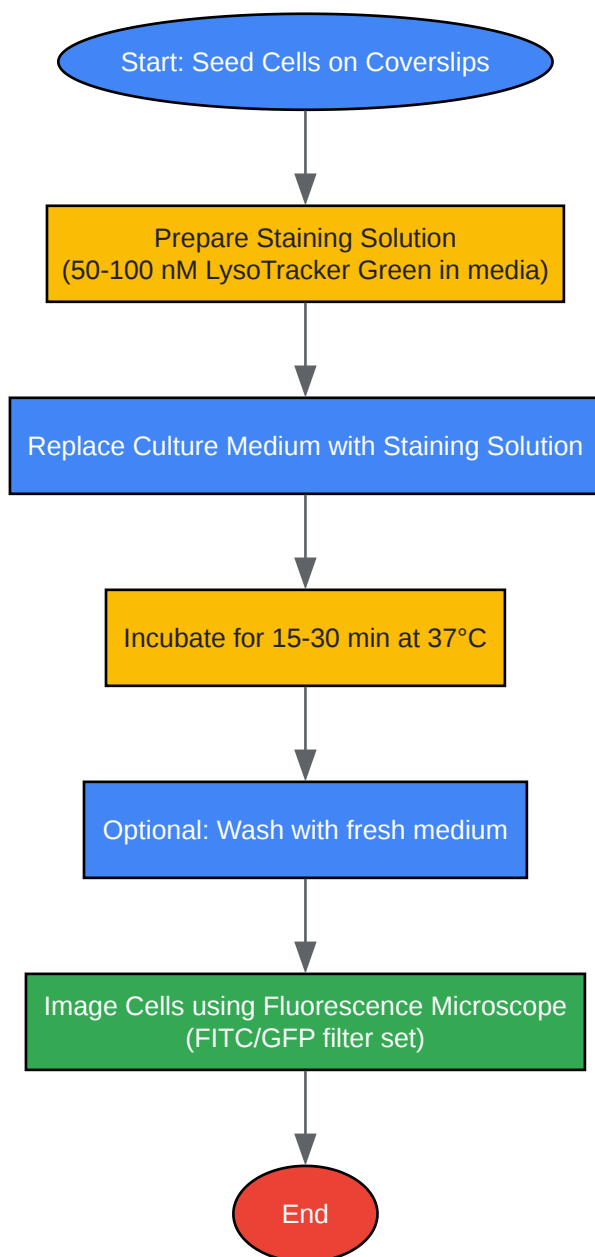
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Caption: Role of LysoTracker **Green DND-26** in visualizing the autophagy pathway.

Experimental Protocols

Live-Cell Imaging Protocol

This protocol provides a general guideline for staining live cells with LysoTracker **Green DND-26** for fluorescence microscopy.



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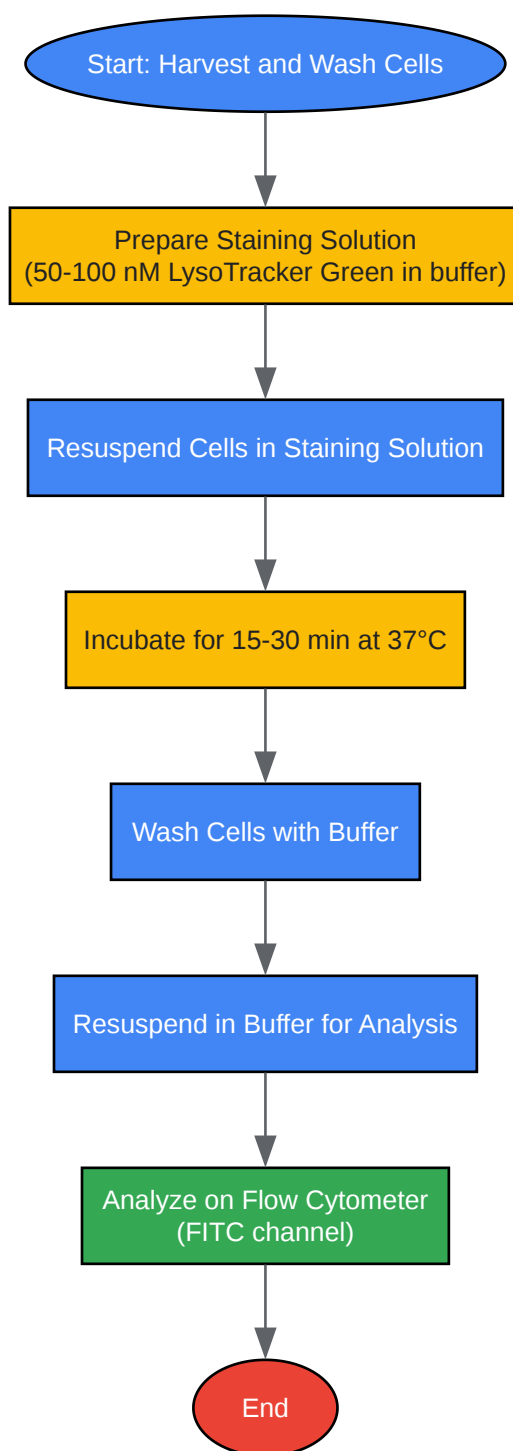
Caption: Experimental workflow for live-cell imaging with LysoTracker **Green DND-26**.

Detailed Steps:

- Cell Preparation: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO2 incubator at 37°C.
- Reagent Preparation: Prepare a fresh staining solution by diluting the 1 mM LysoTracker **Green DND-26** stock solution in pre-warmed cell culture medium to a final concentration of 50-100 nM.
- Staining: Remove the culture medium from the cells and add the staining solution.
- Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
- Imaging: The cells can be imaged directly in the staining solution or after replacing it with fresh, pre-warmed medium. Use a fluorescence microscope equipped with a standard FITC or GFP filter set.
- Important Note: LysoTracker **Green DND-26** is not suitable for fixed cells. Fixation will disrupt the acidic compartments and lead to loss of the signal.

Flow Cytometry Protocol

This protocol outlines the steps for quantifying acidic vesicle content using LysoTracker **Green DND-26** and flow cytometry.



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Caption: Experimental workflow for flow cytometry using LysoTracker **Green DND-26**.

Detailed Steps:

- Cell Preparation: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with a suitable buffer (e.g., PBS).
- Reagent Preparation: Prepare a fresh staining solution of LysoTracker **Green DND-26** at a concentration of 50-100 nM in a suitable buffer or medium.
- Staining: Resuspend the cell pellet in the staining solution.
- Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
- Wash: Centrifuge the cells and wash with fresh buffer to remove excess dye.
- Analysis: Resuspend the cells in buffer and analyze immediately on a flow cytometer using the FITC or equivalent channel for detection of green fluorescence.

Conclusion

LysoTracker **Green DND-26** is a robust and versatile tool for the investigation of acidic organelles in living cells. Its straightforward mechanism of action and simple application protocols make it a staple in cell biology research, particularly for studies involving lysosomal function and autophagy. By understanding its core properties and adhering to optimized experimental procedures, researchers can effectively utilize this probe to gain valuable insights into fundamental cellular processes.

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